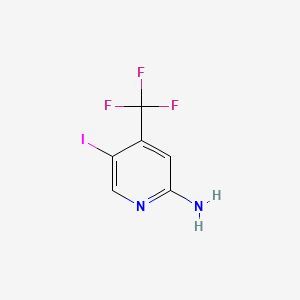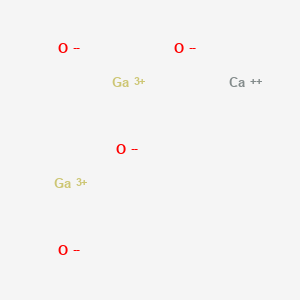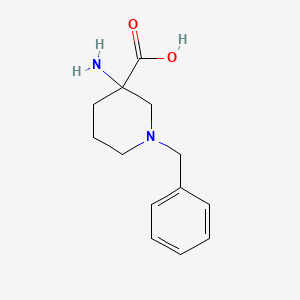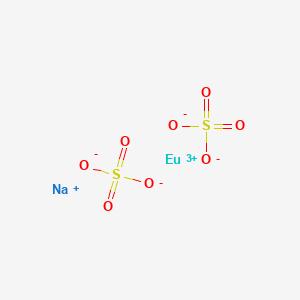![molecular formula C17H24O12 B576856 (3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione CAS No. 10563-95-8](/img/structure/B576856.png)
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione is a β-D-glucopyranoside compound derived from the plant Piptocalyx moorei. It is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields. This compound is cleaved by hot dilute acid to produce glucose and an aglucone, which can further convert into a furan keto acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be synthesized through the glycosylation of glucose with the appropriate aglucone. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic or basic conditions. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of piptoside involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as solid-phase synthesis and automated reactors. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage by hot dilute acid to produce glucose and aglucone.
Oxidation: Oxidative chain fission with alkaline hydrogen peroxide to yield butyrolactone-4,4-dicarboxylic acid.
Base-Induced Rearrangement: With sodium methoxide, the aglucone residue rearranges to form isomeric dilactone esters.
Common Reagents and Conditions
Acidic Conditions: Hot dilute acid for hydrolysis.
Basic Conditions: Sodium methoxide and aqueous sodium hydroxide for rearrangement and fission reactions.
Oxidative Conditions: Alkaline hydrogen peroxide for oxidative chain fission.
Major Products
Glucose: Produced from hydrolysis.
Aglucone: Further converted into furan keto acid.
Isomeric Dilactone Esters: Formed from base-induced rearrangement.
Butyrolactone-4,4-dicarboxylic Acid: Result of oxidative chain fission.
Wissenschaftliche Forschungsanwendungen
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione has various applications in scientific research, including:
Chemistry: Studied for its unique reactivity and structural properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of complex organic molecules and as a model compound for studying glycosides
Wirkmechanismus
The mechanism of action of piptoside involves its interaction with specific molecular targets. The aglucone part of piptoside can undergo various chemical transformations, influencing its biological activity. The molecular pathways involved include glycosylation and subsequent hydrolysis, which can affect cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be compared with other glycosides such as:
Salicin: A β-D-glucopyranoside derived from willow bark, known for its anti-inflammatory properties.
Amygdalin: A cyanogenic glycoside found in seeds of fruits like apricots, known for its controversial use in cancer treatment.
Arbutin: A β-D-glucopyranoside found in bearberry, used in skin-lightening products.
This compound is unique due to its specific aglucone structure and reactivity, which distinguishes it from other glycosides .
Eigenschaften
CAS-Nummer |
10563-95-8 |
|---|---|
Molekularformel |
C17H24O12 |
Molekulargewicht |
420.367 |
IUPAC-Name |
(3S,3/'S,3aR,4/'S,6S,6aS)-6a-hydroxy-3/',4/'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5/'-oxolane]-2/',5-dione |
InChI |
InChI=1S/C17H24O12/c1-5-6(2)16(29-13(5)22)15(23)28-12-8(4-25-17(12,16)24)27-14-11(21)10(20)9(19)7(3-18)26-14/h5-12,14,18-21,24H,3-4H2,1-2H3/t5-,6-,7+,8-,9+,10-,11+,12+,14-,16+,17-/m0/s1 |
InChI-Schlüssel |
SWEUUIPGSUQSBW-FGONLMAYSA-N |
SMILES |
CC1C(C2(C(=O)OC3C2(OCC3OC4C(C(C(C(O4)CO)O)O)O)O)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
![(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B576776.png)
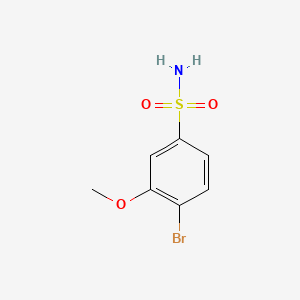
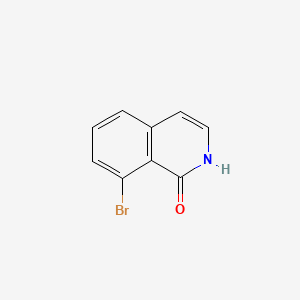
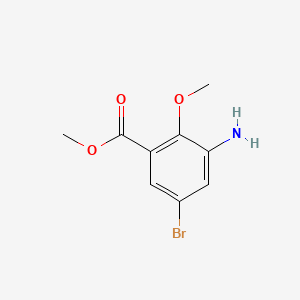
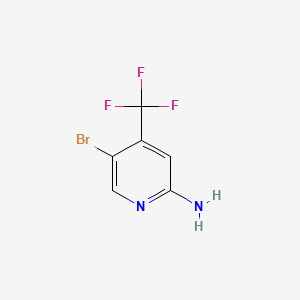
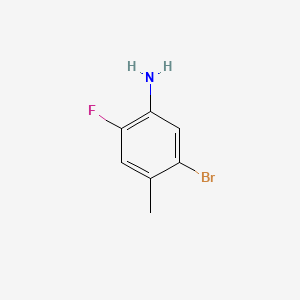
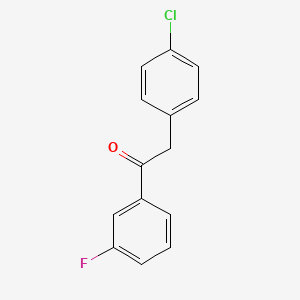
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)

